molecular formula C10H10N2O3 B1400503 ethyl 5-hydroxy-1H-indazole-6-carboxylate CAS No. 1206800-78-3

ethyl 5-hydroxy-1H-indazole-6-carboxylate

Cat. No.: B1400503
CAS No.: 1206800-78-3
M. Wt: 206.2 g/mol
InChI Key: XWLADEBJTGAAFF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of both hydroxyl and carboxylate functional groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is an indazole derivative . Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives are known to interact with their targets (kinases) by binding to the atp-binding site, thereby inhibiting kinase activity . This results in the disruption of cell cycle progression and DNA damage response, which can lead to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . The downstream effects of this inhibition could include cell cycle arrest, apoptosis, and reduced cell proliferation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) ranges from 0.78 to 1.97, indicating that it may have good membrane permeability . . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely include cell cycle arrest, apoptosis, and reduced cell proliferation due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various hydroxyindazole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various substituents. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyindazole derivatives.

    Substitution: Halogenated or alkylated indazole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.

Comparison with Similar Compounds

  • Ethyl 5-hydroxy-1H-indazole-3-carboxylate
  • Methyl 5-hydroxy-1H-indazole-6-carboxylate
  • Ethyl 5-methoxy-1H-indazole-6-carboxylate

Comparison: this compound is unique due to the specific positioning of the hydroxyl and carboxylate groups, which influence its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and chemical research.

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLADEBJTGAAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=NNC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271462
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-78-3
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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